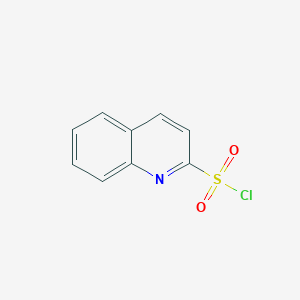

Quinoline-2-sulfonyl Chloride

CAS No.:

Cat. No.: VC16694334

Molecular Formula: C9H6ClNO2S

Molecular Weight: 227.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNO2S |

|---|---|

| Molecular Weight | 227.67 g/mol |

| IUPAC Name | quinoline-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |

| Standard InChI Key | VHXJRLYFEJAIAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

Quinoline-2-sulfonyl chloride features a bicyclic aromatic system fused with a sulfonyl chloride group at position 2 (Figure 1). The sulfonyl chloride moiety () confers high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols . The planar quinoline ring facilitates π-π stacking interactions, which are critical for binding biological targets like enzyme active sites.

Table 1: Key molecular descriptors of quinoline-2-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 227.67 g/mol |

| IUPAC name | quinoline-2-sulfonyl chloride |

| SMILES | |

| InChIKey | VHXJRLYFEJAIAM-UHFFFAOYSA-N |

Reactivity and Stability

Synthesis Methodologies

Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

A breakthrough synthesis involves treating quinoline N-oxides with sulfonyl chlorides () in the presence of under transition-metal-free conditions (Scheme 1) . This method achieves deoxygenative sulfonylation at the C2 position via in situ generation of nucleophilic sulfonyl sources.

Reaction conditions:

-

Solvent: Dichloroethane (DCE)

-

Temperature: 80°C

-

Time: 12–24 hours

-

Yield: 60–92%

The protocol tolerates electron-donating and electron-withdrawing substituents on both the quinoline and sulfonyl chloride components, enabling access to >30 derivatives . Mechanistic studies suggest acts as a sulfur transfer agent, while facilitates deoxygenation .

Traditional Sulfonation Approaches

Earlier routes involved direct sulfonation of quinoline using chlorosulfonic acid, but these suffered from poor regioselectivity and harsh conditions (e.g., 150°C, concentrated ). The modern deoxygenative strategy supersedes these methods by offering precise C2 functionalization under milder conditions .

Applications in Drug Discovery

Antiviral Agents

Quinoline-2-sulfonyl chloride derivatives inhibit viral proteases, including HIV-1 protease () and Zika NS2B-NS3 protease (). The sulfonamide group enhances binding affinity by forming hydrogen bonds with catalytic aspartate residues.

Anticancer Activity

Structural analogs featuring 2-sulfonamide substituents exhibit potent inhibition of tyrosine kinases (e.g., VEGFR-2, ) and induce apoptosis in breast cancer cell lines (MCF-7, ). The quinoline core intercalates DNA, while the sulfonamide moiety disrupts microtubule assembly.

Table 2: Biological activities of quinoline-2-sulfonyl chloride derivatives

| Target | Activity | Derivative Structure |

|---|---|---|

| HIV-1 protease | 2-Sulfamoylquinoline | |

| VEGFR-2 | 2-(4-Methylpiperazinyl)sulfonylquinoline | |

| MCF-7 cells | 2-Sulfonamide-8-fluoroquinoline |

Industrial and Material Science Applications

Agrochemical Development

Sulfonylated quinolines act as fungicides against Phytophthora infestans (EC₅₀ = 15 ppm) and herbicides targeting acetolactate synthase. The sulfonyl group enhances soil persistence while maintaining low mammalian toxicity ().

Polymer Modification

Incorporating quinoline-2-sulfonyl groups into polyimides improves thermal stability (decomposition temperature >400°C) and refractive index (), benefiting optical materials.

Recent Advances and Future Directions

Transition-Metal-Free Catalysis

The -mediated synthesis represents a paradigm shift toward sustainable quinoline functionalization, eliminating precious metal catalysts (e.g., Pd, Cu) . Scaling this method to kilogram quantities remains a focus for industrial adoption .

Computational Design

Molecular docking studies predict enhanced protease inhibition by introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 4-position, improving electrostatic complementarity.

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume